4-Amino-2-propyl-1h-imidazole-5-carboxamide

Lipophilicity LogP Membrane Permeability

4-Amino-2-propyl-1H-imidazole-5-carboxamide (CAS 90521-73-6) is a disubstituted imidazole derivative (C7H12N4O, MW 168.20) belonging to the aminoimidazole carboxamide class. It is characterized by a 2-propyl substituent on the imidazole ring, which distinguishes it from other regioisomers and alkyl-chain variants.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
CAS No. 90521-73-6
Cat. No. B12931733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-propyl-1h-imidazole-5-carboxamide
CAS90521-73-6
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1)C(=O)N)N
InChIInChI=1S/C7H12N4O/c1-2-3-4-10-5(7(9)12)6(8)11-4/h2-3,8H2,1H3,(H2,9,12)(H,10,11)
InChIKeyAAFMSFJJKBSUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selecting 4-Amino-2-propyl-1H-imidazole-5-carboxamide (CAS 90521-73-6): Physicochemical & Isomeric Identity


4-Amino-2-propyl-1H-imidazole-5-carboxamide (CAS 90521-73-6) is a disubstituted imidazole derivative (C7H12N4O, MW 168.20) belonging to the aminoimidazole carboxamide class . It is characterized by a 2-propyl substituent on the imidazole ring, which distinguishes it from other regioisomers and alkyl-chain variants. Its core structure is related to 5-aminoimidazole-4-carboxamide (AICA), an endogenous purine metabolism intermediate, but the 2-propyl group significantly alters its physicochemical profile, including an increased logP compared to the unsubstituted parent and the 1-propyl regioisomer .

Why 4-Amino-2-propyl-1H-imidazole-5-carboxamide Cannot Be Replaced by its 1-Propyl Regioisomer


For researchers procuring aminoimidazole carboxamide building blocks, substituting the 1-propyl regioisomer (CAS 61507-88-8) is not advisable due to significant differences in hydrogen-bonding capacity and lipophilicity. The target compound possesses three hydrogen bond donors, while the 1-propyl isomer has only two . This alters molecular recognition in biological systems. Critically, a ~150-fold difference in predicted logP (0.97 vs. -0.67 ACD/LogP) impacts solubility, membrane permeability, and chromatographic behavior, directly invalidating analytical methods and biological assays calibrated for one isomer if the other is used.

Quantitative Differentiation Evidence for 4-Amino-2-propyl-1H-imidazole-5-carboxamide


Lipophilicity Advantage Over the 1-Propyl Regioisomer

The 2-propyl substitution on the imidazole ring markedly increases lipophilicity compared to the 1-propyl regioisomer. The target compound exhibits a LogP of 0.97, while the 1-propyl isomer (5-Amino-1-propyl-1H-imidazole-4-carboxamide) has an ACD/LogP of -0.67, representing a difference of approximately 1.64 log units . This translates to over a 40-fold difference in octanol-water partition coefficient.

Lipophilicity LogP Membrane Permeability Isomer Comparison

Enhanced Hydrogen-Bond Donor Capacity vs. 1-Propyl Isomer

The target compound possesses 3 hydrogen bond donors, compared to only 2 for the 1-propyl isomer (5-Amino-1-propyl-1H-imidazole-4-carboxamide) . This difference arises from the amino group's position relative to the carboxamide, which influences tautomeric forms and hydrogen-bonding patterns.

Hydrogen Bond Donors Solubility Molecular Recognition

Higher Boiling Point Indicating Stronger Intermolecular Forces than 1-Propyl Isomer

The predicted boiling point of the target compound is 475.7 °C at 760 mmHg, which is substantially higher than the 424.9 °C predicted for the 1-propyl regioisomer . This ~51 °C difference suggests stronger intermolecular hydrogen bonding in the 2-propyl isomer, consistent with its higher hydrogen bond donor count.

Boiling Point Thermal Stability Purity Analysis

Isomeric Purity Requirement for Caffeine-Related Impurity Profiling

4-Amino-2-propyl-1H-imidazole-5-carboxamide is structurally distinct from caffeidine (CAS 20041-90-1) and other caffeine degradation products . As caffeine (C8H10N4O2) can degrade to various imidazole carboxamides (C7H12N4O) under alkaline conditions, the precise 2-propyl substitution pattern on this compound makes it a potential reference standard for differentiating specific degradation pathways in pharmaceutical quality control [1]. Its predicted logP of 0.97 and specific hydrogen-bonding profile provide unique chromatographic retention characteristics compared to other caffeine impurities.

Impurity Standard Caffeine Quality Control Regulatory

Defined Application Scenarios for 4-Amino-2-propyl-1H-imidazole-5-carboxamide


Lipophilic Pharmacophore Exploration in Medicinal Chemistry

Medicinal chemists seeking to improve the membrane permeability of AICA-based lead compounds should select the 2-propyl derivative over the 1-propyl isomer. The experimentally supported logP of 0.97 provides a ~44-fold higher predicted partition coefficient than the 1-propyl analog, making it the preferred scaffold for designing blood-brain barrier penetrant probes or oral drug candidates where passive permeability is critical .

Isomer-Specific Crystallography or Biophysical Assays

The additional hydrogen bond donor on the 2-propyl isomer (3 vs. 2) can be crucial for stabilizing protein-ligand complexes. Structural biologists studying purine-binding enzymes should use the 2-propyl variant to probe hydrogen-bonding networks around the imidazole ring, as X-ray crystallography or NMR studies may reveal distinct binding poses compared to the 1-propyl isomer .

Caffeine Degradation Pathway Elucidation & Impurity Control

For analytical scientists developing stability-indicating HPLC methods for caffeine-containing formulations, 4-Amino-2-propyl-1H-imidazole-5-carboxamide serves as a critical reference marker. Its unique retention time (predictable from its logP of 0.97) allows it to be resolved from other C7H12N4O isomers, ensuring that specific alkaline degradation pathways are accurately monitored in forced degradation studies .

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